![molecular formula C18H23N5O4 B2497943 ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate CAS No. 1421585-82-1](/img/structure/B2497943.png)
ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Complex organic molecules like "ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate" often have multifaceted applications in medicinal chemistry due to their potential biological activities. The synthesis, structural analysis, and chemical property elucidation of such compounds are critical for understanding their potential uses.
Synthesis Analysis
The synthesis of complex molecules involving piperazine derivatives often involves multi-step reactions that include cyclocondensation, esterification, and sometimes specific reactions tailored to introduce triazolyl groups. For example, the synthesis of similar compounds has been achieved through reactions involving diacetyl, aromatic aldehyde, and ammonium acetate in the presence of catalysts in ethanol, showcasing the versatility and complexity of synthesizing piperazine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides detailed insights into the conformation, bond lengths, and angles of molecules. For related compounds, single-crystal X-ray diffraction analysis has revealed specific conformational details, such as chair conformations of piperazine rings and the orientation of substituent groups, which are critical for understanding molecular interactions (Kulkarni et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of piperazine derivatives can be significantly influenced by the nature of their substituent groups. For instance, reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea have shown complex rearrangements, indicating the intricate chemical behavior these molecules can exhibit (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystallinity, can be assessed through various analytical techniques. For similar molecules, properties like conformation in the solid state and interactions within crystals have been studied through crystallographic methods, revealing the influence of molecular structure on physical properties (Faizi, Ahmad, & Golenya, 2016).
Chemical Properties Analysis
Investigating the chemical properties, including acidity, basicity, and reactivity towards different reagents, is crucial for understanding the behavior of these compounds in biological systems or chemical reactions. Studies on similar compounds have involved exploring their reactivity under various conditions to deduce mechanisms and predict reactivity patterns (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate and related compounds have been studied for their potential antimicrobial activities. For instance, derivatives of 1,2,4-triazol-3-one, through a series of reactions including Mannich reactions that involve piperazine nucleus, have shown good activity against test microorganisms, offering a new perspective in the development of antimicrobial agents (Fandaklı et al., 2012). Similarly, other studies have synthesized compounds with a piperazine nucleus and evaluated them for antimicrobial properties, revealing promising results against various microorganisms (Bektaş et al., 2007).
Neuroprotection
Another significant application involves neuroprotective strategies, particularly in the context of Alzheimer's disease. Compounds with a piperazine component have been synthesized for their potential to act as neuroprotective agents. One such compound, designed to offer a multi-target therapeutic approach, showed promising results in inhibiting acetylcholinesterase activity and offering protection against neurotoxicity in various models, suggesting a novel therapeutic strategy for Alzheimer's disease (Lecanu et al., 2010).
Antifungal and Antioxidant Activities
Further research into piperazine derivatives has explored their antifungal and antioxidant activities. Novel synthesis methods have facilitated the creation of conazole analogues, which have demonstrated promising antimicrobial, antioxidant, and enzyme inhibitory activities, underscoring the versatility of these compounds in medicinal chemistry applications (Mermer et al., 2018).
Drug Discovery and Molecular Design
Piperazine derivatives have also played a crucial role in the discovery and design of new therapeutic agents, including inhibitors for HIV-1 reverse transcriptase and dopamine transporter ligands. These applications illustrate the compound's potential in developing treatments for viral infections and substance abuse, highlighting its significance in drug discovery and pharmacological research (Romero et al., 1994); (Hsin et al., 2002).
Eigenschaften
IUPAC Name |
ethyl 4-[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-2-27-18(26)22-10-8-21(9-11-22)17(25)15-12-23(20-19-15)13-16(24)14-6-4-3-5-7-14/h3-7,12,16,24H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVJZBQRKJDTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

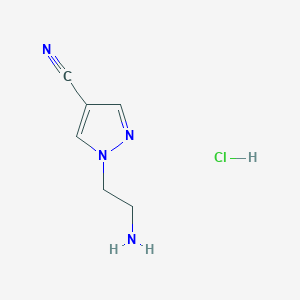
![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)
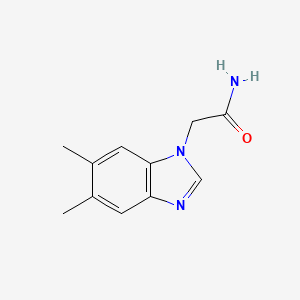
![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)
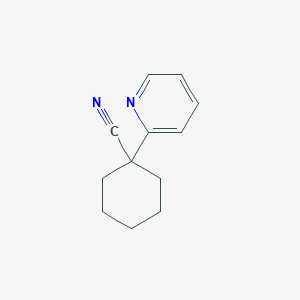

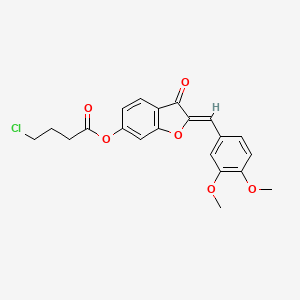
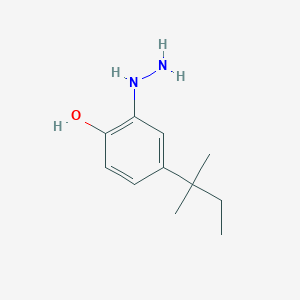
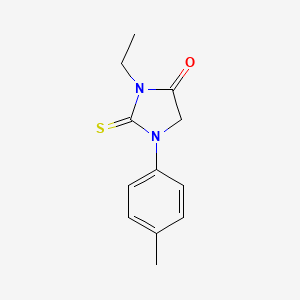
![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)
![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)